molecular formula C9H16N2O4 B1235175 Allosamizoline

Allosamizoline

Cat. No. B1235175
M. Wt: 216.23 g/mol
InChI Key: MKJAYSJDHSEFRI-PVFLNQBWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allosamizoline is a natural product found in Streptomyces with data available.

Scientific Research Applications

1. Chitinase Inhibition and Insect Control

Allosamizoline, identified as a novel insect chitinase inhibitor, was first isolated from Streptomyces sp. Mycelium. This compound, characterized as a basic pseudotrisaccharide, plays a significant role in inhibiting insect chitinase, a key enzyme in the chitin metabolism of insects. This inhibition mechanism makes allosamizoline a potential candidate for controlling insect populations and managing pest-related issues in agriculture and other relevant fields (Sakuda et al., 1986).

2. Biosynthetic Pathway and Cyclopentane Ring Formation

Research has delved into the biosynthetic pathway of allosamizoline, particularly focusing on its unique cyclopentane ring, which is derived from D-glucosamine. Detailed studies using deuterium-labeled glucosamine and glucose have revealed insights into the formation of this cyclopentane ring, highlighting the complex biosynthetic processes involved in the natural production of allosamizoline (Sakuda et al., 2001).

3. Synthetic Approaches and Total Synthesis

The total synthesis of allosamizoline has been a topic of significant interest in chemical research. Various approaches have been developed to synthesize this compound, expanding the methodology of azaglycosylation and applying different chemical reactions. These studies not only demonstrate the synthetic feasibility of allosamizoline but also contribute to a better understanding of its structural and functional properties (Griffith & Danishefsky, 1996).

4. Inhibition of Chitinase Across Species

Further research has shown that allosamizoline effectively inhibits chitinases not only in insects but also in other species, including bacteria and crustaceans. This broad spectrum of inhibition suggests potential applications of allosamizoline in various biological and ecological contexts (Spindler et al., 1997).

properties

Molecular Formula

C9H16N2O4

Molecular Weight

216.23 g/mol

IUPAC Name

(3aR,4R,5R,6R,6aS)-2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol

InChI

InChI=1S/C9H16N2O4/c1-11(2)9-10-5-7(14)6(13)4(3-12)8(5)15-9/h4-8,12-14H,3H2,1-2H3/t4-,5-,6-,7-,8+/m1/s1

InChI Key

MKJAYSJDHSEFRI-PVFLNQBWSA-N

Isomeric SMILES

CN(C)C1=N[C@@H]2[C@H]([C@@H]([C@H]([C@@H]2O1)CO)O)O

SMILES

CN(C)C1=NC2C(C(C(C2O1)CO)O)O

Canonical SMILES

CN(C)C1=NC2C(C(C(C2O1)CO)O)O

synonyms

allosamizoline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allosamizoline
Reactant of Route 2
Allosamizoline
Reactant of Route 3
Allosamizoline
Reactant of Route 4
Allosamizoline
Reactant of Route 5
Allosamizoline
Reactant of Route 6
Allosamizoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.